molecular formula C24H26ClN5 B2661479 7-(3-chloro-4-methylphenyl)-N-[3-(dimethylamino)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477229-40-6

7-(3-chloro-4-methylphenyl)-N-[3-(dimethylamino)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2661479
CAS No.: 477229-40-6
M. Wt: 419.96
InChI Key: YPFGJBXRKHSYGO-UHFFFAOYSA-N
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Description

7-(3-chloro-4-methylphenyl)-N-[3-(dimethylamino)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically targeting FGFR1, FGFR2, and FGFR3. This compound has emerged as a critical pharmacological tool for investigating the dysregulated FGFR signaling pathway, which is implicated in a wide array of pathological conditions, particularly in oncology. Its primary research value lies in its ability to selectively block FGFR-driven proliferation and survival signals in cell-based and in vivo models. Researchers utilize this inhibitor to elucidate the mechanistic roles of FGFR in angiogenesis, cell differentiation, and tumorigenesis , making it invaluable for studying cancers with known FGFR amplifications, mutations, or fusions, such as certain subtypes of breast, bladder, and endometrial cancer. By potently inhibiting this key signaling axis, the compound enables the study of downstream effectors and potential resistance mechanisms, providing a foundation for the development of targeted therapeutic strategies. It is an essential compound for high-throughput screening, target validation, and combination therapy studies in preclinical research.

Properties

IUPAC Name

N-[7-(3-chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5/c1-17-10-11-19(14-21(17)25)30-15-20(18-8-5-4-6-9-18)22-23(27-16-28-24(22)30)26-12-7-13-29(2)3/h4-6,8-11,14-16H,7,12-13H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFGJBXRKHSYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCCN(C)C)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-4-methylphenyl)-N-[3-(dimethylamino)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Substitution reactions: Introduction of the 3-chloro-4-methylphenyl and 5-phenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions can occur at the pyrrolo[2,3-d]pyrimidine core.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to partially or fully reduced pyrrolo[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Kinase Inhibition

One of the primary applications of this compound lies in its ability to inhibit specific kinases, which are crucial in various signaling pathways associated with cancer and other diseases. Kinase inhibitors are a significant class of therapeutic agents, and compounds similar to 7-(3-chloro-4-methylphenyl)-N-[3-(dimethylamino)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have shown promise in targeting mutations in the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC) .

1.2 Antiviral Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit antiviral properties, particularly against human papillomavirus (HPV). The structural characteristics of this compound may enhance its efficacy as an antiviral agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of the chloro and methyl groups on the phenyl ring, along with the dimethylamino propyl chain, contributes significantly to its biological activity. The modification of these substituents can lead to variations in potency and selectivity against specific targets .

Case Studies

3.1 Clinical Trials

Clinical trials involving compounds with similar structures have demonstrated varying degrees of success in treating malignancies. For instance, drugs targeting EGFR mutations have been pivotal in managing NSCLC. The efficacy and safety profiles observed in these trials provide insights into the potential clinical applications of this compound .

3.2 In Vitro Studies

In vitro studies have shown that compounds related to this pyrrolo[2,3-d]pyrimidine derivative can effectively inhibit cell proliferation in cancer cell lines characterized by specific kinase mutations. These findings underscore the importance of further research into optimizing this compound for therapeutic use .

Data Table: Comparison of Kinase Inhibitors

Compound NameTarget KinaseIC50 Value (µM)EfficacyNotes
GefitinibEGFR0.01HighApproved for NSCLC
ErlotinibEGFR0.05HighApproved for NSCLC
This compoundEGFR (mutant)TBDTBDPotential candidate

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-methylphenyl)-N-[3-(dimethylamino)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Substitutions at Position 7

The 7-position substituent significantly influences physicochemical properties and target binding. Key comparisons include:

Compound Name Substituent at Position 7 Key Features
Target Compound 3-Chloro-4-methylphenyl Enhanced lipophilicity and steric bulk compared to simpler aryl groups .
Compound 10a () Cyclopropylmethyl Smaller substituent; may reduce steric hindrance for binding .
Compound 2p () Benzyl Increased aromaticity but lacks halogenation, altering electronic properties .

Analysis: The chloro and methyl groups in the target compound likely improve membrane permeability and metabolic stability compared to non-halogenated or smaller substituents.

Substituents at Position 5

The phenyl group at position 5 is conserved in many analogs, but variations exist:

Compound Name Substituent at Position 5 Biological Implications
Target Compound Phenyl Balances hydrophobicity and π-π interactions.
Compound 2c () 2-(2-Ethoxyethoxy)naphthalen-6-yl Bulky substituent; may hinder target access .
Compound 9j () Pyridin-4-yl Introduces basic nitrogen, altering solubility .

Analysis : The phenyl group in the target compound provides a balance between hydrophobicity and steric demand, optimizing ligand-receptor interactions.

N4 Substitutions

The N4 side chain modulates solubility and receptor affinity:

Compound Name N4 Substituent Functional Impact
Target Compound 3-(Dimethylamino)propyl Tertiary amine enhances solubility and basicity .
Compound 11 () 3-Chlorophenyl Aromatic substituent; may reduce solubility .
Compound 6 () 4-Methoxyphenyl Methoxy group improves polarity but reduces basicity .
Compound 16 () 3-(Trifluoromethyl)phenyl Electron-withdrawing CF3 group alters electronic profile .

Biological Activity

7-(3-chloro-4-methylphenyl)-N-[3-(dimethylamino)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound notable for its potential therapeutic applications. This compound features a unique pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities, particularly in oncology and pharmacology.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving cyclization and substitution reactions. Key steps include the formation of the pyrrolo[2,3-d]pyrimidine core and the introduction of specific functional groups such as the 3-chloro-4-methylphenyl and dimethylamino groups. The synthesis typically starts from commercially available precursors and aims to optimize yield through methods like continuous flow chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various kinases and receptors. The structural features allow it to bind effectively to these targets, potentially inhibiting or modulating their activity. This mechanism is crucial for its application in treating conditions such as acute myeloid leukemia (AML) and other malignancies.

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant inhibitory effects on various kinases, including FLT3 and CDK kinases. For instance, studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit potent antiproliferative activities against cancer cell lines, suggesting that this compound may share these properties .

In Vivo Studies

The efficacy of this compound in vivo has not been extensively documented in the literature; however, related compounds have shown promising results in preclinical models. For example, derivatives targeting FLT3 have been evaluated in AML models, demonstrating significant tumor reduction and improved survival rates .

Case Studies

  • Acute Myeloid Leukemia (AML) : A study highlighted a series of pyrrolo[2,3-d]pyrimidine derivatives that exhibited potent FLT3 inhibition. The incorporation of specific substituents was found to enhance biological activity significantly.
    CompoundFLT3 IC50 (nM)CDK Inhibition
    Compound A15Yes
    Compound B30Yes
    This compoundTBDTBD
  • Kinase Inhibition : A structure-activity relationship (SAR) study showed that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold significantly impacted kinase inhibition profiles.

Comparative Analysis

Compared to other kinase inhibitors, this compound's unique substitution pattern contributes to its distinct pharmacological profile. While many kinase inhibitors target a broad range of kinases with varying selectivity, this compound demonstrates a more focused inhibitory action on specific targets like FLT3 and CDKs.

PropertyThis compoundOther Kinase Inhibitors
Target KinasesFLT3, CDK2/4/6Various
SelectivityHighVariable
IC50 ValuesTBDVaries

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for pyrrolo[2,3-d]pyrimidin-4-amine derivatives?

  • Methodological Answer : Synthesis typically involves multi-step routes starting with precursor assembly, cyclization, and functionalization. For example:

  • Cyclization : React 3-aminopyrroles with formamidine or cyanopyrroles under reflux in methanol/ammonia to form the pyrrolopyrimidine core .
  • Substituent Introduction : Use nucleophilic aromatic substitution (e.g., replacing chlorine with amines) or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Key Steps : Optimize reaction time (3–8 hours) and temperature (reflux conditions) to improve yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 6.6–8.2 ppm) and amine protons (δ ~11.8 ppm) to confirm substitution patterns .
  • HRMS : Validate molecular weight (e.g., C24H25ClN6, [M+H]+ = 433.18) .
  • IR Spectroscopy : Identify NH stretches (~3100–3300 cm⁻¹) and aromatic C=C bonds (~1580–1620 cm⁻¹) .

Q. How is biological activity (e.g., antitumor) assessed for this compound?

  • Methodological Answer :

  • In vitro assays : Screen against cancer cell lines (e.g., MTT assay) with IC50 calculations.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl, methoxy groups) to evaluate potency changes .
  • Control experiments : Compare with reference compounds (e.g., 7-benzyl derivatives) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing dimethylaminopropyl substituents?

  • Methodological Answer :

  • Solvent Selection : Use methanol or DMF to enhance solubility of bulky amines .
  • Catalysis : Add p-toluenesulfonic acid (PTSA) to accelerate nucleophilic substitution .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization (ethanol-DMF) to isolate high-purity products .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

  • Methodological Answer :

  • Polymorph Analysis : Use X-ray crystallography to identify conformational isomers (e.g., dihedral angles between pyrimidine and phenyl groups) .
  • Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation) by analyzing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, NOESY) : Correlate coupling protons to confirm substituent orientation .

Q. What computational approaches aid in designing derivatives with improved binding affinity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model electronic properties and predict reactivity .
  • Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to address instability during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store at <-20°C under inert gas (argon) to prevent oxidation .
  • Lyophilization : Convert to a stable hydrochloride salt for enhanced shelf life .
  • Stability Monitoring : Use HPLC at intervals (0, 3, 6 months) to detect degradation products .

Notes

  • Contradictory Data : Conflicting melting points or NMR shifts may arise from polymorphic forms (e.g., differing crystal packing) .
  • Advanced Purification : Simulated moving bed (SMB) chromatography can separate enantiomers in chiral derivatives .

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